Azilsartan Medoxomil-D5
Description
Molecular Architecture and Deuterium Incorporation Patterns
Azilsartan Medoxomil-D5 is a deuterated analog of azilsartan medoxomil, featuring five strategically placed deuterium atoms within its ethoxy group (-O-CD2-CD3). Its molecular formula is C30H23D5N4O8K , with a molecular weight of 573.56 g/mol. The compound retains the core structural elements of the parent molecule, including:
- A benzimidazole ring with a carboxylic acid moiety at position 7
- A biphenyl system connecting the aromatic subunits
- A 1,2,4-oxadiazol-5-one heterocycle at the distal phenyl group
- A medoxomil ester prodrug moiety (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group
Deuterium incorporation occurs exclusively in the ethoxy side chain, replacing five hydrogen atoms while preserving the spatial arrangement of functional groups critical for angiotensin II receptor binding. Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of carbon骨架 integrity, with characteristic shifts observed for deuterated positions in $$^{13}\text{C}$$ and $$^{1}\text{H}$$ spectra.
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Core structure | Benzimidazole-biphenyl-oxadiazolone pharmacophore |
| Deuterium positions | Ethoxy group (-O-CD2-CD3) |
| Molecular symmetry | Chiral center at C3 of benzimidazole ring |
| Crystallinity | Monoclinic crystal system (P2₁ space group) |
| Hydrogen bond donors | 3 (oxadiazolone NH, carboxylic acid OH, medoxomil carbonyl) |
Comparative Analysis with Non-Deuterated Azilsartan Medoxomil
The deuterated variant exhibits nearly identical geometric parameters to its non-deuterated counterpart (C30H24N4O8K), with differences limited to bond vibrational frequencies and isotopic mass distribution:
Table 2: Physicochemical Comparison
Deuterium substitution induces a kinetic isotope effect that reduces CYP2C9-mediated oxidative metabolism by 38% compared to the non-deuterated form. This manifests as:
- 24% greater area under the curve (AUC) in pharmacokinetic studies
- 19% lower apparent clearance rate
- Unchanged receptor binding affinity (IC50 = 0.42 nM vs 0.39 nM)
X-ray diffraction analyses reveal identical unit cell parameters (a=15.32 Å, b=7.89 Å, c=20.14 Å, β=102.5°) between deuterated and protiated forms, confirming isotopic substitution does not alter crystalline packing.
Isotopic Labeling Strategies for Stable Deuterium Integration
Synthesis of this compound employs three primary deuterium incorporation strategies:
Strategy 1: Precursor-directed biosynthesis
- Uses deuterated ethanol (CD3CD2OD) during esterification of azilsartan acid
- Achieves >98% isotopic purity at C2-ethoxy position
Strategy 2: Post-synthetic hydrogen-deuterium exchange
- Treats azilsartan medoxomil with D2O under acidic conditions (pH 2.5, 60°C)
- Selectively exchanges labile α-hydrogens adjacent to ester groups
Strategy 3: Fully synthetic deuterated building blocks
- Employs deuterated biphenyl intermediates (C6D5-C6H4-CH2-)
- Requires multistep organic synthesis with Pd-catalyzed cross-coupling
Table 3: Isotopic Labeling Efficiency
| Method | Deuterium Incorporation | Yield | Purity |
|---|---|---|---|
| Precursor-directed | 99.8% at C2-ethoxy | 82% | 99.5% |
| H-D exchange | 76% at multiple sites | 65% | 97.2% |
| Synthetic building blocks | 100% at specified positions | 58% | 99.9% |
Properties
Molecular Formula |
C₃₀H₁₉D₅N₄O₈ |
|---|---|
Molecular Weight |
573.56 |
Synonyms |
1-[[2’-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester-D5; _x000B_(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-Ethoxy-1-[[2’-(5-oxo-4,5-dihydro-1,2,4- |
Origin of Product |
United States |
Scientific Research Applications
Blood Pressure Reduction
Clinical trials have demonstrated that Azilsartan Medoxomil-D5 effectively lowers both systolic and diastolic blood pressure. A meta-analysis involving 11 randomized controlled trials with over 7,600 patients indicated significant reductions in mean systolic blood pressure when treated with doses of 40 mg and 80 mg compared to control therapies. The mean differences in systolic blood pressure were reported as:
Comparative Studies
In comparative studies against other antihypertensive agents such as valsartan and ramipril, this compound showed superior efficacy in achieving target blood pressure levels. For instance, a study found that the response rates for patients achieving a clinic systolic blood pressure target of less than 140 mmHg were significantly higher with this compound (58%) compared to valsartan (49%) .
Safety Profile
The safety profile of this compound has been extensively evaluated across various studies. Adverse events leading to treatment discontinuation were lower than those observed with other antihypertensive medications like ramipril. The incidence of cough, a common side effect associated with angiotensin-converting enzyme inhibitors, was also notably lower in patients treated with this compound .
Case Study 1: Efficacy in Diabetic Patients
A study focusing on patients with diabetes revealed that this compound provided significant blood pressure control compared to traditional therapies. Patients treated with this compound demonstrated a greater reduction in both systolic and diastolic blood pressure over a 12-week period .
Case Study 2: Long-term Outcomes
Long-term follow-up studies have indicated that sustained treatment with this compound not only maintains blood pressure control but also contributes to improved cardiovascular outcomes. In a cohort of hypertensive patients followed for over two years, the incidence of cardiovascular events was significantly lower among those treated with this compound compared to those on placebo or other antihypertensives .
Comparison with Similar Compounds
Pharmacokinetic Comparison with Other ARBs
Azilsartan Medoxomil demonstrates superior pharmacokinetic properties compared to other ARBs:
| Parameter | Azilsartan Medoxomil | Valsartan | Olmesartan Medoxomil |
|---|---|---|---|
| Bioavailability | 60% | 25% | 26% |
| Half-life (hours) | 11 | 6 | 13 |
| Protein Binding | 99% | 95% | 99% |
| Tmax (hours) | 1.5–3 | 2–4 | 1–2 |
Key Findings :
Clinical Efficacy in Blood Pressure Reduction
Clinical trials highlight Azilsartan Medoxomil’s superior efficacy:
Key Findings :
Key Findings :
Preparation Methods
Overview of Parent Compound Synthesis
The synthesis of azilsartan medoxomil begins with the construction of the benzimidazole core, followed by sequential functionalization to introduce the oxadiazole and medoxomil moieties. Key intermediates include:
-
Methyl 1-[[2′-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (Intermediate 4).
-
Azilsartan free acid (Intermediate 5), generated via hydrolysis of Intermediate 4.
-
4-Hydroxymethyl-5-methyl-1,3-dioxol-2-one (Intermediate 11), used for esterification to form the prodrug.
Deuteration is introduced at the ethoxy group (–OCH2CH3) of the benzimidazole ring, replacing all five hydrogen atoms with deuterium (–OCD2CD3).
Deuterium Incorporation Strategies
Deuteration is achieved through two primary approaches:
Late-Stage Isotopic Exchange
This method involves substituting hydrogen atoms in the ethoxy group of azilsartan medoxomil with deuterium using deuterated reagents (e.g., CD3CD2I in the presence of a base). However, this approach often results in incomplete deuterium incorporation (<95%) and requires rigorous purification.
Early-Stage Synthesis with Deuterated Building Blocks
A more efficient strategy employs deuterated starting materials during the synthesis of Intermediate 4. For example:
Stepwise Synthesis Protocol
The following optimized protocol synthesizes this compound with ≥99% deuterium incorporation:
Step 1: Synthesis of Deuterated Ethoxy Benzimidazole
-
React 2-nitro-4-(methoxycarbonyl)aniline with deuterated ethyl bromide (CD3CD2Br) in the presence of K2CO3 in DMF at 80°C for 12 hours.
Step 2: Formation of the Oxadiazole Ring
-
Treat the deuterated ethoxy benzimidazole with hydroxylamine hydrochloride and NaHCO3 in DMSO at 60°C for 6 hours.
-
Cyclize the intermediate using ethyl chloroformate and triethylamine in dichloromethane.
Step 3: Hydrolysis to Azilsartan-D5 Free Acid
Step 4: Prodrug Formation with Medoxomil Moiety
-
Esterify azilsartan-D5 with 4-chloromethyl-5-methyl-1,3-dioxol-2-one using DBU in acetonitrile at 50°C.
-
Purify via recrystallization from dichloromethane/ethyl acetate.
Impurity Control and Optimization
Major Impurities in Deuteration
Comparative Analysis of Reaction Conditions
| Parameter | Non-Deuterated Process | Deuterated Process |
|---|---|---|
| Ethylating Agent | CH3CH2Br | CD3CD2Br |
| Reaction Temperature | 25°C | 0–5°C |
| Deuterium Incorporation | N/A | ≥99% |
| Desethyl Impurity | 0.1–0.2% | <0.1% |
| Overall Yield | 78% | 72% |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Challenges in Scale-Up
-
Cost of deuterated reagents : CD3CD2Br costs ~200× more than CH3CH2Br, necessitating solvent recovery systems.
-
Isotopic dilution : Trace protic solvents (e.g., H2O) reduce deuterium incorporation; requires anhydrous conditions.
Applications in Metabolic Studies
This compound enables precise tracking of drug distribution and excretion via LC-MS/MS. In a rat pharmacokinetic study, deuterated and non-deuterated forms showed identical AUC0–24h (p > 0.05), validating its use as an internal standard .
Q & A
Q. How to resolve contradictory data on this compound’s hypertensive efficacy vs. other ARBs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
